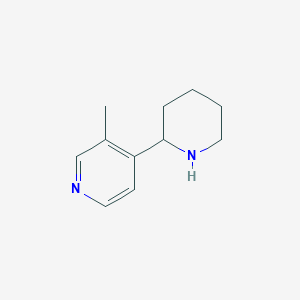

3-Methyl-4-(piperidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-methyl-4-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-8-12-7-5-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |

InChI Key |

QFOJJUVROIASLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Piperidin 2 Yl Pyridine and Analogues

Established Synthetic Routes to the 3-Methyl-4-(piperidin-2-yl)pyridine Core

The fundamental structure of this compound can be assembled through several reliable synthetic pathways. These routes primarily involve the formation of the pyridine (B92270) and piperidine (B6355638) rings and their subsequent linkage.

Cyclization Reactions in Pyridine-Piperidine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems like the piperidine ring. Intramolecular cyclization, where a linear precursor molecule folds to form a ring, is a common strategy. nih.gov Various methods, including metal-catalyzed cyclization and electrophilic cyclization, have been developed for the synthesis of substituted piperidines. nih.gov For instance, the reaction of diols with primary amines catalyzed by a Cp*Ir complex can yield a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org Another approach involves the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Catalytic Hydrogenation and Reduction Strategies for Pyridine Ring Saturation to Piperidine

A prevalent method for converting pyridines to piperidines is through catalytic hydrogenation, which saturates the aromatic pyridine ring. researchgate.net This process often requires transition metal catalysts and can be conducted under various conditions. nih.gov For example, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid under hydrogen pressure (50 to 70 bar) has been reported to produce piperidine derivatives. asianpubs.org Rhodium on carbon (Rh/C) has also been shown to be an effective catalyst for the complete hydrogenation of aromatic rings, including pyridine, at 80 °C in water under 5 atm of H2 pressure. organic-chemistry.org More recently, an iridium(III)-catalyzed ionic hydrogenation has been developed for the selective reduction of pyridines to piperidines, which is tolerant of various sensitive functional groups. chemrxiv.org Electrocatalytic hydrogenation offers another alternative, where pyridine can be converted to piperidine with high energy efficiency. acs.org

The selective reduction of pyridinium (B92312) salts is another strategy to overcome the high energy barrier of dearomatizing pyridine. This can be achieved through various reducing agents and catalytic systems. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for linking the methyl-substituted pyridine and the piperidine precursors. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, are widely used for creating new C-C bonds. beilstein-journals.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative can furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org This approach offers high enantioselectivity and functional group tolerance. nih.govacs.org

Enantioselective and Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial for its potential applications. This is achieved through enantioselective and diastereoselective methods.

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric catalysis and the use of chiral auxiliaries are key strategies for controlling the stereochemistry of the final product. nih.govorganic-chemistry.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. researchgate.netillinoisstate.edu For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org This reaction utilizes a chiral ligand, such as (S)-Segphos, in combination with a rhodium catalyst. organic-chemistry.org The resulting tetrahydropyridine (B1245486) can then be reduced to the desired enantioenriched piperidine. nih.govacs.org

Another example involves the use of chiral N-acyliminium ions, where a chiral auxiliary attached to the nitrogen atom directs the nucleophilic attack to create a specific stereocenter. researchgate.net

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. This can be achieved by controlling the reaction conditions and the stereochemistry of the starting materials. For example, the reduction of a substituted piperidinone can be controlled to favor the formation of a specific diastereomer. In one reported synthesis, a base-catalyzed dynamic crystallization-driven process was used to epimerize a cis-piperidone to the desired trans isomer, which could then be crystallized directly from the reaction mixture in high yield and purity. nih.gov

The following table summarizes some of the key synthetic methodologies discussed:

| Methodology | Description | Key Features | References |

| Cyclization Reactions | Formation of the piperidine ring from acyclic precursors. | Can be catalyzed by metals or proceed via electrophilic pathways. | nih.govorganic-chemistry.org |

| Catalytic Hydrogenation | Saturation of the pyridine ring to form a piperidine ring. | Utilizes transition metal catalysts like PtO2 and Rh/C. | nih.govorganic-chemistry.orgresearchgate.netasianpubs.orgchemrxiv.orgacs.org |

| Transition Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds to link the pyridine and piperidine moieties. | Rhodium-catalyzed asymmetric reductive Heck reaction is a notable example. | nih.govresearchgate.netbeilstein-journals.orgacs.org |

| Chiral Auxiliaries and Asymmetric Catalysis | Use of chiral molecules to induce the formation of a specific enantiomer. | Employs chiral ligands with metal catalysts or temporary chiral auxiliaries. | nih.govorganic-chemistry.orgresearchgate.netillinoisstate.edu |

| Diastereoselective Synthesis | Control of stereochemistry to favor the formation of a specific diastereomer. | Can be achieved through methods like dynamic crystallization-driven epimerization. | nih.gov |

Strategic Use of Precursors and Building Blocks in this compound Synthesis

The construction of this compound logically begins with the acquisition or synthesis of its two core heterocyclic building blocks: a 3-methylpyridine (B133936) (3-picoline) unit and a piperidine ring. The synthetic strategy then focuses on creating a bond between the 4-position of the pyridine and the 2-position of the piperidine.

A foundational precursor is 3-methyl-pyridine, also known as 3-picoline. An industrial process for producing 3-picoline involves the reaction of formaldehyde (B43269), paracetaldehyde, ammonia, and acetic acid under high temperature and pressure. google.com This method provides a direct route to one of the key starting materials.

For the piperidine portion, and to facilitate the coupling of the two rings, a common approach involves the functionalization of a pre-formed pyridine ring, which is then reduced. One such strategy involves the synthesis of 3-substituted piperidines through a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, which can then be reduced to the corresponding piperidine. acs.org This highlights a pathway where a substituted pyridine is first created and then transformed into the desired piperidine.

Another approach involves building a functionalized piperidine ring that is primed for attachment to the pyridine core. For instance, a method for preparing 3-methyl-piperidine-4-one involves the reduction of a quaternary ammonium (B1175870) salt of 3-picoline-4-alcohol. google.com The synthesis starts with the reaction of 3-picoline-4-alcohol with 2-iodoethylbenzene to form a quaternary salt, which is then reduced using sodium borohydride (B1222165) to yield 3-methyl-piperidine-4-ketone. google.com This ketone can then serve as a versatile intermediate for further modifications and coupling reactions.

The strategic coupling of these building blocks is exemplified in the synthesis of various analogues. For example, the synthesis of pyridinylpiperazine derivatives, which are structurally related to the target compound, involves the reaction of a halo-substituted pyridine with piperazine (B1678402). nih.gov In one instance, 2-chloro-3-nitropyridine (B167233) was reacted with piperazine in refluxing acetonitrile (B52724) to yield 1-(3-nitropyridin-2-yl)piperazine. nih.gov This product was then further functionalized. nih.gov This demonstrates a nucleophilic aromatic substitution strategy that could be adapted for the synthesis of this compound, likely by using a suitably activated 4-substituted-3-methylpyridine and piperidine.

The table below summarizes key precursors and their roles in the synthesis of the target compound and its analogues.

| Precursor/Building Block | Synthetic Role | Relevant Reactions |

| 3-Methyl-pyridine (3-Picoline) | Starting material for the pyridine core. | Synthesized from formaldehyde, paracetaldehyde, and ammonia. google.com |

| Pyridine | Can be functionalized and then reduced to form the piperidine ring. | Rh-catalyzed asymmetric reductive Heck reaction. acs.org |

| 3-Picoline-4-alcohol | Precursor to a functionalized piperidine ring. | Converted to 3-methyl-piperidine-4-ketone via a quaternary salt and reduction. google.com |

| 2-Chloro-3-nitropyridine | An activated pyridine for coupling with a piperidine or piperazine ring. | Nucleophilic aromatic substitution with piperazine. nih.gov |

Optimization of Synthetic Pathways for Research and Potential Scale-Up

For the synthesis of the 3-picoline precursor, a patented process details specific parameters for optimization. The reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid is conducted at a temperature of 260-300°C and a pressure of 30-130 bar. google.com The molar ratios of the reactants and the retention time in the reactor are also critical variables that are adjusted to maximize the yield of 3-picoline while minimizing the formation of byproducts like 3-ethylpyridine. google.com For instance, a continuous reaction with a retention time of 10-30 minutes is specified. google.com

In the context of coupling reactions to form substituted piperidines, such as the rhodium-catalyzed asymmetric reductive Heck reaction, several factors are optimized. The choice of ligand for the rhodium catalyst can significantly impact both the yield and the enantioselectivity of the reaction. acs.org Additionally, the concentration of the reactants and the solvent system are fine-tuned. For example, a solvent mixture of THP:toluene:H2O (1:1:1) at a concentration of 1M was found to be optimal in one study. acs.org For potential scale-up, a successful reaction was demonstrated on a 5 mmol scale, yielding over a gram of the desired product. acs.org

The purification of the final products and intermediates is another area for optimization. Column chromatography is a common method for isolating the desired compound. Recrystallization is also employed to obtain highly pure solid products. google.com The choice of solvent for these purification steps is critical and may require adjustments to polarity to achieve the best separation.

The table below outlines key parameters that are often optimized in the synthesis of this compound and related compounds.

| Parameter | Area of Optimization | Example |

| Temperature | To control reaction rate and selectivity. | 260-300°C for 3-picoline synthesis. google.com |

| Pressure | Important for reactions involving gases. | 30-130 bar for 3-picoline synthesis. google.com |

| Catalyst | To improve reaction efficiency and stereoselectivity. | Rh-catalyst with various ligands for asymmetric synthesis. acs.org |

| Solvent | To dissolve reactants and influence reaction pathways. | THP:toluene:H2O mixture for reductive Heck reaction. acs.org |

| Reactant Ratios | To maximize yield and minimize byproducts. | Molar ratio of formaldehyde to paracetaldehyde of 0.7-1.4 Mol/Mol. google.com |

| Reaction Time | To ensure complete reaction without product degradation. | 10-30 minutes retention time for continuous flow synthesis. google.com |

| Purification Method | To achieve high purity of the final compound. | Column chromatography and recrystallization. google.com |

By systematically adjusting these parameters, synthetic pathways can be made more efficient, cost-effective, and scalable for further research and development.

Chemical Reactivity and Derivatization Strategies of 3 Methyl 4 Piperidin 2 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring is characterized by an electron-deficient π-system due to the electronegative nitrogen atom. This inherent electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Generally, pyridine is resistant to electrophilic aromatic substitution (SEAr) because the ring nitrogen deactivates the system towards attack by electrophiles. However, the reactivity of the pyridine core in 3-Methyl-4-(piperidin-2-yl)pyridine is significantly influenced by its substituents. Both the 3-methyl group and the 4-piperidinyl group are electron-donating and therefore activating. The secondary amine of the piperidinyl group, in particular, is a strong activating group.

The directing effects of these substituents are as follows:

The 3-methyl group directs incoming electrophiles to the C-2, C-4, and C-6 positions.

The 4-piperidinyl group directs incoming electrophiles to the C-3 and C-5 positions.

Given that the C-3 and C-4 positions are already substituted, the combined activating and directing effects would strongly favor electrophilic attack at the C-5 position . Milder substitution may also be possible at the C-2 or C-6 positions, though these are generally less favored electronically in pyridines. Despite the presence of activating groups, vigorous reaction conditions, such as those used for the nitration or sulfonation of pyridine, would likely be necessary to achieve substitution.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex myttex.netstackexchange.com. In the this compound scaffold, the C-4 position is blocked. Therefore, nucleophilic attack is predicted to occur at the C-2 or C-6 positions.

A classic example of this reactivity is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide (NaNH₂), typically in liquid ammonia or an inert solvent like xylene slideshare.netwikipedia.orgyoutube.com. This reaction proceeds via an addition-elimination mechanism where hydride (H⁻) is formally displaced myttex.netwikipedia.org. For the target molecule, the Chichibabin reaction would be expected to yield the 2-amino or 6-amino derivative.

Furthermore, if a derivative of this compound were synthesized to contain a good leaving group (e.g., a halogen) at the C-2 or C-6 position, these sites would become highly activated for standard SNAr reactions with a wide range of nucleophiles under much milder conditions than the Chichibabin reaction myttex.net.

Oxidative Transformations of the Piperidine (B6355638) Ring and Associated Substituents

The saturated piperidine ring offers several avenues for oxidative functionalization. While the secondary amine itself can be oxidized, transformations involving the adjacent C-H bonds are particularly useful for derivatization. A key transformation is the generation of an endocyclic iminium ion intermediate, which can be formed regioselectively at the α-carbon of the piperidine ring acs.org. This can be achieved through various methods, including the use of metal-based oxidants or electrochemical approaches.

Once formed, the electrophilic iminium ion can be intercepted by a variety of nucleophiles, enabling the introduction of new substituents at the C-2 or C-6 positions of the piperidine ring. This cross-dehydrogenative coupling approach has been used to facilitate reactions such as alkynylation, nitroalkylation, and Friedel-Crafts processes on N-alkyl piperidines acs.org.

Another potential oxidative transformation is the dehydrogenation of the piperidine ring to form a more unsaturated derivative, such as a tetrahydropyridine (B1245486) or a dihydropyridine (B1217469). This can be accomplished using specific catalysts and reaction conditions and serves to introduce new reactive handles, like double bonds, into the scaffold.

Reductive Manipulations of Functional Groups within the Scaffold

The most prominent functional group for reduction within the this compound scaffold is the aromatic pyridine ring.

Catalytic Hydrogenation: The dearomatization of the pyridine ring to a piperidine ring is a common and powerful transformation. This is typically achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium-based catalysts (e.g., Rh₂O₃) under hydrogen pressure, often in an acidic solvent like acetic acid researchgate.netrsc.orgresearchgate.net. This reaction would convert this compound into 3-methyl-4-(piperidin-2-yl)piperidine, a fully saturated bis-piperidine system. Modern methods using robust iridium catalysts can achieve this transformation with high functional group tolerance chemrxiv.org.

Chemical Reduction: While pyridines are generally resistant to hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄), their reactivity can be enhanced through activation cdnsciencepub.com. A common strategy involves the quaternization of the pyridine nitrogen with an alkylating agent (e.g., methyl iodide or benzyl bromide) to form a pyridinium (B92312) salt. These activated pyridinium salts are readily reduced by NaBH₄, typically yielding dihydropyridine or tetrahydropyridine products, which can often be further reduced to the piperidine cdnsciencepub.comresearchgate.net.

Reductive Functionalization: More advanced strategies combine the reduction of the pyridine ring with the simultaneous introduction of new functional groups.

Reductive Hydroxymethylation: This process involves the activation of the pyridine (e.g., as a pyridinium salt) and reaction with formaldehyde (B43269) in the presence of a catalyst. The reaction dearomatizes the ring while adding a hydroxymethyl (-CH₂OH) group, typically at the C-3 position of the newly formed piperidine nih.govrsc.orgresearchgate.netd-nb.info.

Reductive Transamination: This rhodium-catalyzed method uses a pyridinium salt and a primary amine under transfer hydrogenation conditions. The reaction results in the formation of a new N-substituted piperidine, effectively replacing the original pyridine nitrogen with the nitrogen from the exogenous amine nih.govacs.org.

Functionalization at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring of this compound is a potent nucleophile and represents the most accessible site for straightforward functionalization. A variety of standard organic reactions can be employed to introduce a wide range of substituents at this position.

N-Alkylation: This is readily achieved by reacting the scaffold with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). The base serves to neutralize the hydrohalic acid formed during the reaction researchgate.netresearchgate.netgoogle.com.

N-Acylation: The formation of an amide bond at the piperidine nitrogen is accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine.

Reductive Amination: This powerful one-pot method involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This process is highly efficient for creating N-alkyl and N-benzyl derivatives doi.orgresearchgate.netchim.it.

The following table summarizes common N-functionalization reactions.

| Reaction Type | Reagent Class | Base/Reducing Agent | Resulting Functional Group |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | Tertiary Amine (N-R) |

| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine, Pyridine | Amide (N-COR) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine, Pyridine | Sulfonamide (N-SO₂R) |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH(OAc)₃, NaBH₃CN | Tertiary Amine (N-CH₂R or N-CHR₂) |

| Michael Addition | α,β-Unsaturated Carbonyl | None or mild base | β-Amino Carbonyl |

Strategies for Introducing Diverse Substituents onto the this compound Scaffold

Creating a library of analogs based on the this compound scaffold can be approached by modifying a pre-formed scaffold or by constructing the core structure from already diversified precursors.

Direct C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach to derivatization.

Piperidine Ring: Rhodium(III)-catalyzed C-H activation can be used to form new C-C bonds, such as in the synthesis of spiropiperidines americanelements.comacs.org. Palladium-catalyzed C(sp³)–H arylation has also been shown to be effective for introducing aryl groups onto piperidine rings, often with high regio- and stereoselectivity controlled by a directing group acs.org.

Pyridine Ring: Chelation-assisted, rhodium-catalyzed C-H functionalization offers a pathway to introduce substituents onto the pyridine ring itself nih.gov.

Synthesis from Functionalized Precursors: A highly versatile approach involves building the target scaffold using building blocks that already contain the desired points of diversity.

Pyridine Modification via Cross-Coupling: One could start with a halo-pyridine derivative (e.g., 2-bromo-3-methyl-4-chloropyridine). The halogens serve as handles for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling (using boronic acids) acs.orgaudreyli.comresearchgate.netcdnsciencepub.com, Buchwald-Hartwig amination, and Sonogashira coupling (using terminal alkynes) can be used to install a vast array of aryl, heteroaryl, amino, and alkynyl groups on the pyridine ring before the piperidinyl moiety is introduced.

Piperidine Ring Formation: As discussed in Section 3.3, the catalytic hydrogenation of a suitably substituted pyridine precursor is a robust method for generating the piperidine ring nih.gov. Any substituents installed on the pyridine ring that are stable to the reduction conditions will be incorporated into the final piperidine-containing product.

Pyridine Ring Construction: For fundamental changes to the substitution pattern, de novo synthesis of the pyridine ring itself offers maximum flexibility. The Chichibabin pyridine synthesis, for example, constructs the ring via a condensation reaction between aldehydes or ketones and ammonia, allowing for the incorporation of various alkyl and aryl substituents from simple acyclic precursors wikipedia.org.

The following table outlines key strategies for diversifying the scaffold.

| Strategy | Target Moiety | Key Reactions/Methods | Type of Diversity Introduced |

| Direct C-H Functionalization | Piperidine or Pyridine | Rh(III) or Pd(0) catalysis | Aryl, Alkyl, Spirocyclic systems |

| Cross-Coupling Reactions | Pyridine | Suzuki, Buchwald-Hartwig, Sonogashira | Aryl, Heteroaryl, Amino, Alkynyl groups |

| Pyridine Ring Reduction | Pyridine | Catalytic Hydrogenation, Reduction of Pyridinium Salts | Conversion to saturated piperidine scaffold |

| De Novo Ring Synthesis | Pyridine | Chichibabin Pyridine Synthesis | Varied substitution patterns from acyclic precursors |

Advanced Computational and Theoretical Investigations of 3 Methyl 4 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 3-methyl-4-(piperidin-2-yl)pyridine, these methods would provide insights into its stability, electronic distribution, and potential interaction mechanisms.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In a hypothetical study of this compound, DFT calculations would be employed to determine key electronic properties. This would involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT would be used to generate an electrostatic potential map, illustrating the charge distribution and identifying electron-rich and electron-deficient regions of the molecule.

Hartree-Fock (HF) and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. While computationally less intensive than some post-HF methods, it provides a valuable starting point for more complex calculations. A study on this compound would likely use HF to obtain an initial approximation of the molecule's electronic structure. To achieve higher accuracy by accounting for electron correlation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD) theory would be applied.

Basis Set Selection and Level of Theory Considerations in Ab Initio Calculations

The choice of basis set is a crucial aspect of any ab initio calculation, as it dictates the accuracy and computational cost of the study. For a molecule like this compound, a common approach would be to use Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ). The selection of the basis set would be balanced with the chosen level of theory (DFT, HF, post-HF) to ensure that the computational results are both reliable and achievable within reasonable computational resources. A thorough investigation would likely test multiple combinations of basis sets and levels of theory to confirm the consistency of the obtained results.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for predicting its biological activity and physical properties.

Optimized Geometries, Bond Lengths, and Bond Angles

Computational methods would be used to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, would be performed using methods like DFT. The resulting data would be presented in a table detailing the optimized bond lengths (in Ångströms) and bond angles (in degrees) for all the constituent atoms of the molecule.

Hypothetical Data Table for Optimized Geometry

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (pyridine ring) | Data not available |

| C-N (pyridine ring) | Data not available |

| C-C (piperidine ring) | Data not available |

| C-N (piperidine ring) | Data not available |

| C-H | Data not available |

| C-C (methyl group) | Data not available |

| **Bond Angles (°) ** | |

| C-C-C (pyridine ring) | Data not available |

| C-N-C (pyridine ring) | Data not available |

| C-C-C (piperidine ring) | Data not available |

Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring (e.g., Chair Conformation)

The piperidine ring is known to adopt several conformations, with the chair form typically being the most stable. A computational analysis of this compound would investigate the potential energy surface of the piperidine ring to identify the lowest energy conformations. This would involve mapping the energetic landscape of the ring's puckering coordinates. The study would likely confirm that the chair conformation is the most stable and would also investigate the energy barriers for conversion to other conformations, such as the boat or twist-boat forms. The orientation of the substituent on the piperidine ring (axial vs. equatorial) would also be a key focus of this analysis.

Hypothetical Data Table for Conformational Analysis

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial) | Data not available |

| Chair (axial) | Data not available |

| Boat | Data not available |

Dihedral and Torsion Angle Analysis for Stereochemical Insights

The stereochemistry of this compound is significantly influenced by the rotational freedom around the C-C bond connecting the pyridine (B92270) and piperidine rings. Theoretical calculations, often employing Density Functional Theory (DFT), provide valuable insights into the conformational landscape of the molecule. Analysis of the dihedral angles, which describe the spatial relationship between atoms, is crucial for understanding the molecule's three-dimensional structure.

Vibrational Spectroscopy Simulations and Interpretation

Theoretical FT-IR and FT-Raman Spectral Prediction and Correlation with Experimental Data

Computational methods, particularly DFT using basis sets like B3LYP/6-311G**, are powerful tools for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules like this compound. nih.gov These theoretical calculations can simulate the vibrational frequencies and intensities with a high degree of accuracy, which can then be correlated with experimental data. A strong agreement between the simulated and experimental spectra serves to validate the calculated molecular geometry and provides a basis for definitive vibrational assignments. nih.govnih.gov

For this compound, the predicted FT-IR spectrum would be expected to show characteristic bands for the pyridine and piperidine ring vibrations, as well as vibrations associated with the methyl group. The C-H stretching vibrations typically appear in the high-frequency region (around 2800-3100 cm⁻¹), while the fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the C-C and C-N stretching and bending modes of the heterocyclic rings. spectroscopyonline.comresearchgate.net Similarly, the theoretical FT-Raman spectrum would complement the FT-IR data, with certain vibrational modes being more Raman active depending on the change in polarizability during the vibration. spectroscopyonline.com The correlation between theoretical and experimental spectra allows for a detailed understanding of the molecule's vibrational behavior. mdpi.com

Normal Mode Analysis and Vibrational Assignments

Normal mode analysis, often performed in conjunction with potential energy distribution (PED) calculations, is essential for assigning specific vibrational frequencies to the corresponding atomic motions within the molecule. nih.gov This analysis breaks down the complex molecular vibrations into a set of fundamental, independent motions called normal modes.

For this compound, key vibrational assignments would include:

Pyridine Ring Modes: C-H stretching, C=C and C=N stretching, and in-plane and out-of-plane ring deformation modes.

Piperidine Ring Modes: CH₂ symmetric and asymmetric stretching, scissoring, wagging, and twisting modes, as well as C-C and C-N stretching vibrations. The chair conformation of the piperidine ring will influence the frequencies of these modes. nih.gov

Methyl Group Modes: Symmetric and asymmetric C-H stretching, and bending vibrations.

Inter-ring Stretching: The vibration of the C-C bond connecting the two rings.

The table below provides a hypothetical example of vibrational assignments for this compound based on typical frequency ranges for similar functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Ring |

| ~3100-3000 | C-H Stretching | Pyridine |

| ~2950-2850 | C-H Stretching | Piperidine, Methyl |

| ~1600-1450 | C=C, C=N Stretching | Pyridine |

| ~1470-1430 | CH₂ Scissoring | Piperidine |

| ~1380 | CH₃ Bending | Methyl |

| ~1200-1000 | C-N Stretching | Pyridine, Piperidine |

| Below 1000 | Ring Deformations | Pyridine, Piperidine |

Electronic Structure and Spectroscopic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier molecular orbital (FMO) analysis is a fundamental aspect of understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.comnih.gov For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine ring as well. The presence of the methyl group, an electron-donating group, can influence the energy of the HOMO.

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.netresearchgate.net This analysis provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. The HOMO-LUMO energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. scirp.org

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, and electronic transition energy |

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

In this compound, NBO analysis can reveal several key interactions:

Intramolecular Hyperconjugation: Electron delocalization from the C-H or C-C sigma bonds of the piperidine and methyl groups into the antibonding π* orbitals of the pyridine ring.

Lone Pair Delocalization: The delocalization of the lone pair electrons of the nitrogen atoms in both the pyridine and piperidine rings into adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified to assess their significance. scirp.org

Inter-ring Interactions: The analysis can also shed light on the electronic communication between the pyridine and piperidine rings through the connecting C-C bond.

The results of an NBO analysis are typically presented in a table that lists the donor and acceptor orbitals and the corresponding stabilization energies. This information provides a deeper understanding of the electronic factors that govern the molecule's structure, stability, and reactivity. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electrostatic interactions and predicting the reactive sites of a molecule. It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For pyridine and its derivatives, MEP maps are instrumental in analyzing their physicochemical properties. researchgate.net The MEP surface illustrates the electrostatic potential, with different colors indicating varying potential values. Typically, red, orange, and yellow regions signify negative potentials, which are susceptible to electrophilic attack, while green and blue areas represent positive potentials, indicating sites for nucleophilic reactivity. researchgate.net In the context of drug design, understanding the electrostatic interactions through MEP can clarify the binding of a molecule to its receptor, as the strength of these interactions is crucial for drug-receptor binding. kahedu.edu.in

Theoretical Ultraviolet-Visible (UV-Vis) Absorption Spectra and Time-Dependent DFT (TD-DFT)

Theoretical calculations of ultraviolet-visible (UV-Vis) absorption spectra, primarily using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic transitions within a molecule. researchgate.netnih.gov This method can predict the absorption wavelengths (λmax) and provides insights into the nature of the electronic excitations. researchgate.netmdpi.com

For complex organic molecules like derivatives of pyridine, TD-DFT calculations have been shown to be a robust and accurate approach for simulating UV-Vis spectra. nih.gov The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data. researchgate.netnih.gov For instance, studies on similar heterocyclic compounds have demonstrated that functionals like B3LYP, when paired with appropriate basis sets such as 6-311+G(d,p), can yield λmax values with minimal deviation from experimental measurements. researchgate.netnih.gov

The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the excitation, for example, whether it is a π → π* or n → π* transition. rsc.org For this compound, the electronic transitions would likely involve the π systems of the pyridine ring and the non-bonding electrons of the nitrogen atoms. The calculated spectrum would show characteristic absorption bands in the UV region, and the analysis of these bands can elucidate the electronic properties of the molecule.

Reactivity Descriptors and Global Chemical Properties

Evaluation of Chemical Potential, Hardness, and Electrophilicity Index

Global reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov These parameters are calculated from the energies of the HOMO and LUMO. nih.gov

Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from an equilibrium system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. A larger HOMO-LUMO energy gap generally corresponds to higher hardness and greater stability. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger capacity to act as an electrophile. nih.gov

Table 1: Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness | η | ELUMO - EHOMO | Resistance to deformation or change |

| Electrophilicity Index | ω | μ2 / (2η) | Electron accepting capacity |

Analysis of Fukui Functions for Local Reactivity Prediction

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron will be added).

f-(r) : for electrophilic attack (predicts where an electron will be removed).

f0(r) : for radical attack.

In practice, these are often approximated using the electron densities of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound, the analysis of Fukui functions would pinpoint which atoms on the pyridine and piperidine rings are the most reactive. For instance, the nitrogen atoms would be expected to have high values of f-(r), indicating their susceptibility to electrophilic attack. The carbon atoms adjacent to the nitrogen atoms might show higher values for f+(r), making them targets for nucleophiles.

Theoretical Assessment of Thermodynamic Properties

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. These properties are often calculated using DFT methods by performing frequency calculations on the optimized geometry of the molecule. researchgate.net

The thermodynamic data can be used to understand the stability of the molecule and to predict the feasibility and outcomes of chemical reactions involving it. For example, the calculated standard Gibbs free energy change (ΔG°) can determine the spontaneity of a reaction at a given temperature.

For this compound, theoretical calculations would yield values for its standard thermodynamic functions. This information is crucial for understanding its behavior under different conditions and for designing synthetic routes or studying its metabolic pathways.

Structure Activity Relationships and Molecular Design Principles for 3 Methyl 4 Piperidin 2 Yl Pyridine Derivatives

Impact of Substitution Patterns on Biological Activity and Receptor Selectivity

The biological activity and receptor selectivity of 3-methyl-4-(piperidin-2-yl)pyridine derivatives are highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperidine (B6355638) rings. Alterations to this scaffold can dramatically influence the compound's affinity for its target, its functional activity (agonist versus antagonist), and its selectivity profile against related receptors.

Substitutions on the pyridine ring, for instance, can modulate the electronic properties and steric profile of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which is often a key interaction point with the target receptor. For example, in a series of 2,6-diaryl-3-methyl-4-piperidone derivatives, which share a similar core, substitutions on the aryl rings significantly impacted their analgesic and antifungal activities. researchgate.net Specifically, a 4-methylphenyl group at the 2-position and a 4-chlorophenyl group at the 6-position of the piperidone ring resulted in the highest analgesic and local anesthetic activity. researchgate.net

Similarly, modifications to the piperidine ring are crucial. The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the substituent can determine whether the compound acts as an agonist or antagonist at a particular receptor. For example, in a series of N-(4-piperidinyl)-2-indolinones, a different structural class but highlighting the principle, modifications at the piperidine nitrogen led to the discovery of both potent agonists and antagonists for the nociceptin (B549756) receptor. nih.gov

The stereochemistry of the piperidine ring is also a critical determinant of activity. The chiral center at the 2-position of the piperidine in this compound means that enantiomers can exhibit different biological activities and potencies.

The following interactive table summarizes the impact of various substitution patterns on the biological activity of related pyridylpiperidine derivatives.

Pharmacophore Elucidation and Mapping for Target Interaction Optimization

Pharmacophore modeling is a crucial tool in understanding the key molecular features required for a ligand to bind to its biological target. For derivatives of this compound, a typical pharmacophore model would include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

The pyridine nitrogen of the this compound scaffold frequently acts as a hydrogen bond acceptor, forming a critical interaction with the receptor. The piperidine nitrogen can function as either a hydrogen bond donor (in its protonated state) or acceptor, and is often a key point for derivatization to modulate activity and selectivity. The methyl group on the pyridine ring and the aliphatic backbone of the piperidine ring contribute to hydrophobic interactions within the binding pocket.

The elucidation of a pharmacophore model allows for the virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. It also guides the rational design of new derivatives with optimized interactions with the target, leading to improved potency and selectivity.

Scaffold Hopping and Lead Optimization Strategies Guided by this compound

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. niper.gov.innih.gov The this compound scaffold can serve as a starting point for such explorations, leading to the discovery of novel chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. niper.gov.in

One common scaffold hopping approach is to replace the pyridine ring with other heterocyclic systems. For example, replacing a pyridine with a pyridazine (B1198779) ring was found to be essential for M4 muscarinic receptor activity in one series of compounds. nih.gov In another instance, replacing a phenyl group with a pyridyl or pyrimidyl ring was shown to improve metabolic stability. niper.gov.in

Lead optimization, on the other hand, involves making smaller, more focused modifications to a lead compound to improve its drug-like properties. For derivatives of this compound, this could involve:

Modification of the piperidine nitrogen substituent: As mentioned earlier, this is a key handle to modulate functional activity and selectivity.

Introduction of substituents on the pyridine ring: This can fine-tune electronic and steric properties.

Alteration of the piperidine ring: This can include changing the ring size or introducing substituents to optimize binding and pharmacokinetic properties.

An example of lead optimization can be seen in the development of pan-muscarinic antagonists, where a multidimensional optimization effort focusing on the sulfonamide moieties and replacements for a 2-methylpiperidine (B94953) moiety led to enhanced potency. nih.gov

Rational Drug Design Methodologies Utilizing the this compound Scaffold

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. The this compound scaffold has been utilized in such approaches, often guided by structural information from X-ray crystallography or homology modeling of the target protein.

Structure-based drug design (SBDD) is a key methodology in this context. If the three-dimensional structure of the target protein is known, medicinal chemists can design ligands that fit precisely into the binding site and make optimal interactions. For example, the design of novel cholesterol 24-hydroxylase (CH24H) inhibitors started from the X-ray crystal structures of the target in complex with known inhibitors. acs.org This structural information guided the design of 3-substituted-4-phenylpyridine derivatives, a scaffold related to the one . acs.org

Fragment-based drug discovery (FBDD) is another rational approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The this compound core itself could be considered a fragment that can be elaborated upon to develop more complex and potent molecules.

In Silico Approaches to Ligand Design, Including Molecular Docking and Dynamics Simulations

Computational methods play a vital role in modern drug discovery, and the design of this compound derivatives is no exception. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of ligands to their target receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking studies can help to:

Identify key interactions between the ligand and the receptor.

Predict the binding affinity of new, untested derivatives.

Screen virtual libraries of compounds to identify potential hits.

For example, molecular docking studies were used to investigate the binding of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives to the enzyme α-amylase, with one compound showing a promising docking score. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, showing how the system evolves over time. This can reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the receptor upon binding.

The role of water molecules in the binding site.

MD simulations of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase showed that the complex stabilized after a certain period, and identified the key amino acid residues involved in the interaction. nih.gov

Comparative Analysis with Structurally Related Pyridylpiperidine Derivatives

The this compound scaffold is part of a larger family of pyridylpiperidine derivatives, and a comparative analysis of their properties can provide valuable insights for drug design.

One key aspect of comparison is the position of the piperidine substituent on the pyridine ring. For example, comparing 2-, 3-, and 4-substituted pyridylpiperidines can reveal significant differences in their biological activities and selectivities. In a study of mitogen- and stress-activated kinase 1 (MSK1) inhibitors, shifting a phenyl group from the 6-position of a pyridine ring to the 3-, 4-, or 5-position resulted in inactive compounds, highlighting the critical importance of substituent placement. mdpi.com

Another point of comparison is the presence and position of the methyl group on the pyridine ring. This small substituent can have a significant impact on the molecule's conformation and its interactions with the binding site.

Furthermore, comparison with piperidone derivatives, where the piperidine ring contains a carbonyl group, can also be informative. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and showed distinct analgesic and antifungal properties based on their substitution patterns. researchgate.net

The following interactive table provides a comparative analysis of different pyridylpiperidine derivatives and their biological activities.

Mechanistic and Preclinical Biological Evaluation of 3 Methyl 4 Piperidin 2 Yl Pyridine and Its Analogues

Molecular Target Identification and Validation Studies

The pyridine (B92270) ring is a fundamental component in numerous compounds with demonstrated therapeutic potential, including antitumor and anti-inflammatory agents. acs.org Specifically, derivatives of 3-methyl-4-(piperidin-2-yl)pyridine and its analogues have been investigated for their interaction with various molecular targets. The piperidine (B6355638) scaffold itself is recognized for its conformational flexibility, contributing to its therapeutic potential. pjps.pknih.gov

One significant area of investigation for piperidine-containing compounds is their potential as inhibitors of the NLRP3 inflammasome. researchgate.netcore.ac.uk The NLRP3 inflammasome is a multi-protein complex involved in the inflammatory response, and its inhibition is a target for treating various inflammatory diseases. core.ac.uk By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other pharmacophores, researchers have designed novel NLRP3 inhibitors. researchgate.netcore.ac.uk

Another identified target for related pyridine derivatives is the salt-inducible kinase (SIK) family, particularly SIK2 and SIK3. acs.org A pyrido[3,4-b]pyrazine (B183377) scaffold was identified as a new chemotype for SIK inhibition. acs.org Further optimization led to pyridine derivatives with potent activity against SIK2 and SIK3, while showing selectivity against SIK1. acs.org

The mycobacterial membrane protein Large 3 (MmpL3) has also been identified as a promising therapeutic target for antitubercular agents. nih.gov Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives that effectively target MmpL3. nih.gov

Additionally, piperidine derivatives have been explored for their analgesic properties, suggesting an interaction with opioid receptors. nih.govresearchgate.net Docking studies have indicated potential interactions between piperidine derivatives and opioid receptors, which are key targets in pain management. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

The interaction of this compound analogues with various receptors has been a subject of study, particularly in the context of their potential therapeutic applications. The structural features of these compounds, notably the piperidine and pyridine rings, allow for diverse binding profiles.

Opioid Receptors: Piperidine derivatives have been investigated for their analgesic effects, which are often mediated through opioid receptors. nih.govresearchgate.net Molecular docking studies have been employed to understand the ligand-receptor interactions. For instance, a phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol showed a significant analgesic effect, and docking simulations revealed interactions between the oxygen of its nitro group and the amino group of ARG 573 in the opioid receptor, with a distance of 1.2563 Å. nih.gov This highlights the potential for specific binding to opioid receptors, which are crucial in pain modulation.

NLRP3 Inflammasome: While not a traditional receptor, the NLRP3 inflammasome is a key target for anti-inflammatory agents. researchgate.netcore.ac.uk Researchers have designed hybrid molecules combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold with other known NLRP3-binding moieties. core.ac.uk Computational simulations have been used to model the inactive state of NLRP3 and identify potential binding sites for these novel compounds. researchgate.netcore.ac.uk These studies help in understanding how these molecules might interfere with the assembly and activation of the inflammasome.

Other Receptors: The versatile nature of the pyridine-piperidine scaffold suggests potential interactions with other receptors as well. For example, certain 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been noted as nicotinic receptor ligands. nih.govnih.gov This indicates that this class of compounds could have a broader pharmacological profile than initially anticipated.

Enzyme Modulation and Functional Activity Assays

The ability of this compound and its analogues to modulate the activity of various enzymes is a key aspect of their biological evaluation. These studies often involve in vitro assays to determine the inhibitory or activating potential of the compounds.

Lysine Specific Demethylase 1 (LSD1): A significant target for this class of compounds is Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer due to its role in gene expression regulation. nih.govnih.gov Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1, with Ki values as low as 29 nM. nih.govnih.gov Enzyme kinetics studies have shown that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.govnih.gov Importantly, these inhibitors exhibit high selectivity for LSD1 over related monoamine oxidases A and B (MAO-A and MAO-B). nih.govnih.gov

Salt-Inducible Kinases (SIKs): Analogues of this compound have been developed as inhibitors of salt-inducible kinases (SIKs), particularly SIK2 and SIK3. acs.org A high-throughput screening campaign identified a pyrido[3,4-b]pyrazine scaffold as a starting point. acs.org Subsequent chemical modifications, including the introduction of a methyl group on the pyridine ring, led to compounds with potent inhibitory activity against SIK2 and SIK3, while maintaining selectivity over SIK1. acs.org

Other Enzymes: The piperidine scaffold is a common feature in molecules targeting a range of enzymes. For example, some piperidine derivatives have been shown to inhibit platelet aggregation, suggesting an effect on enzymes like cyclooxygenase or downstream signaling pathways involving thromboxane (B8750289) A2. nih.gov One derivative, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, was found to be a potent inhibitor of platelet aggregation with an IC50 of 0.06 mM. nih.gov

Investigation of Signal Transduction Pathways and Cellular Responses

The biological effects of this compound and its analogues are ultimately mediated by their influence on intracellular signal transduction pathways and the resulting cellular responses.

Prostaglandin (B15479496) and Thromboxane A2 Signaling: Piperidine derivatives have been shown to possess analgesic and antiplatelet activities, which are likely mediated by their ability to interfere with prostaglandin and thromboxane A2 signaling pathways. nih.gov By blocking the effects of prostaglandins, these compounds can reduce pain perception. nih.gov Similarly, their inhibition of thromboxane A2-mediated platelet aggregation suggests an impact on the signaling cascades that lead to blood clot formation. nih.gov

NLRP3 Inflammasome Pathway: As inhibitors of the NLRP3 inflammasome, piperidine-containing compounds can modulate the inflammatory response at a cellular level. researchgate.netcore.ac.uk The activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines such as IL-1β. core.ac.uk By inhibiting this pathway, these compounds can reduce the secretion of these cytokines from immune cells like macrophages, thereby dampening the inflammatory response. researchgate.netcore.ac.uk

Apoptosis and Cell Proliferation: In the context of cancer, derivatives of this scaffold have been shown to induce apoptosis and inhibit cell proliferation. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov Similarly, potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine moiety can increase cellular H3K4 methylation, leading to the inhibition of proliferation in various leukemia and solid tumor cells. nih.govnih.gov

Preclinical In Vitro Biological Activity Screening

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

The pyridine and piperidine moieties are present in numerous compounds with known antimicrobial properties. Several studies have evaluated the in vitro antibacterial and antifungal activities of various pyridine and piperidine derivatives.

Antibacterial Activity: A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). japsonline.com Some of these compounds displayed moderate antibacterial activity. japsonline.com In another study, 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated against five Gram-positive bacteria, with some compounds showing strong antibacterial activity comparable to the standard drug linezolid. nih.gov Furthermore, pyridine-based organic salts have demonstrated antibacterial activity against S. aureus and E. coli. nih.gov

Antifungal Activity: The antifungal potential of pyridine derivatives has also been investigated. For instance, certain 2-(4'substitutedanilinosydnon-3'-yl) pyridines were synthesized and evaluated for their antifungal activity, with one compound showing potency equivalent to the standard against Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. researchgate.net Additionally, some pyridine derivatives have shown activity against C. albicans and the clinical isolate C. albicans 6647. researchgate.net

A summary of the antimicrobial activities of some pyridine and piperidine derivatives is presented in the table below.

| Compound Class | Tested Organisms | Activity | Reference |

| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate | japsonline.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong | nih.gov |

| Pyridine-based organic salts | Staphylococcus aureus, Escherichia coli | Moderate | nih.gov |

| 2-(4'substitutedanilinosydnon-3'-yl) pyridines | Candida albicans, Candida parapsilosis, Aspergillus niger, Aspergillus flavus | Potent | researchgate.net |

| Pyridine derivatives | Candida albicans | Active | researchgate.net |

Other Relevant In Vitro Biological Assessments (e.g., anticancer, anti-inflammatory, analgesic for scaffold)

Beyond antimicrobial effects, the pyridine-piperidine scaffold has been extensively evaluated for a range of other in vitro biological activities.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of pyridine and piperidine derivatives. For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of various hematological cancer cell lines. nih.gov Nicotinonitrile derivatives containing a 2-naphthyl moiety have demonstrated cytotoxic activity against McF-7 and HEPG2 cancer cell lines. acs.org Furthermore, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as a new class of human caseinolytic protease P (HsClpP) agonists for the potential treatment of hepatocellular carcinoma. acs.org

Anti-inflammatory Activity: The anti-inflammatory properties of this scaffold are also well-documented. Derivatives of 3,5-bis(arylidene)-4-piperidone have been shown to significantly inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov Additionally, N4,N5-disubstituted-3-methyl-H-pyrazolo[3,4-c]pyridazines have been synthesized and reported to have anti-inflammatory activity. nih.gov

Analgesic Activity: The analgesic potential of piperidine derivatives has been a key area of investigation. Synthetic quaternary salts of alkyl piperidine have been explored for their analgesic activity, with some compounds showing a varying degree of effectiveness when compared to the standard drug pethidine. pjps.pknih.gov The structural activity relationship of morphine has revealed that the piperidine ring is essential for its analgesic activity, further supporting the investigation of piperidine derivatives as potential pain relievers. researchgate.net

A summary of these biological activities is provided in the table below.

| Activity | Compound Class/Derivative | Key Findings | Reference |

| Anticancer | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Reduced growth of hematological cancer cell lines. | nih.gov |

| Nicotinonitrile derivatives | Cytotoxic against McF-7 and HEPG2 cell lines. | acs.org | |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | Act as HsClpP agonists for potential hepatocellular carcinoma treatment. | acs.org | |

| Anti-inflammatory | 3,5-Bis(arylidene)-4-piperidone derivatives | Inhibited IL-6 and TNF-α secretion. | nih.gov |

| N4,N5-disubstituted-3-methyl-H-pyrazolo[3,4-c]pyridazines | Reported to have anti-inflammatory activity. | nih.gov | |

| Analgesic | Synthetic quaternary salts of alkyl piperidine | Showed varying degrees of analgesic activity. | pjps.pknih.gov |

| Piperidine derivatives | The piperidine ring is crucial for analgesic effects. | researchgate.net |

Preclinical Pharmacokinetic (ADME) Characterization in Animal Models

A thorough evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to preclinical development. This section outlines the pharmacokinetic profile of this compound and its related compounds, based on in vitro and in vivo studies in various animal models.

Metabolic Stability and Cytochrome P450 (CYP450)-Mediated Interactions in Microsomal Systems

The metabolic stability of a compound offers early insights into its likely in vivo clearance rate and oral bioavailability. In vitro assays using liver microsomes are standard for determining this and for identifying potential drug-drug interactions involving cytochrome P450 (CYP450) enzymes. tandfonline.com

Studies on this compound in human and rat liver microsomes have shown that the compound undergoes metabolism. The primary metabolic pathways identified were hydroxylation of the pyridine ring and oxidation of the piperidine ring. The intrinsic clearance (CLint) was found to be moderate in both human and rat microsomes, suggesting a moderate to high rate of hepatic clearance in a living organism.

The potential for this compound to inhibit key human CYP450 isoforms was also investigated. Using a panel of recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), the compound demonstrated weak inhibition of CYP2D6 and no significant inhibition of the other isoforms at concentrations relevant to potential therapeutic use. acs.org This profile suggests a low probability of clinically significant drug-drug interactions caused by the inhibition of these major CYP enzymes.

Table 1: In Vitro Metabolic Stability and CYP450 Inhibition of this compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| Intrinsic Clearance (CLint) | Moderate | Moderate |

| Primary Metabolic Routes | Pyridine hydroxylation, Piperidine oxidation | Pyridine hydroxylation, Piperidine oxidation |

| CYP450 Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | >100 | Low |

| CYP2C9 | >100 | Low |

| CYP2C19 | >100 | Low |

| CYP2D6 | 18.5 | Weak |

| CYP3A4 | >100 | Low |

Plasma Protein Binding Quantification

The degree to which a drug binds to plasma proteins is a critical factor influencing its distribution, metabolism, and excretion. Only the unbound, or free, fraction of a drug is pharmacologically active and available for clearance. The plasma protein binding of this compound was assessed in plasma from humans, rats, and mice using the equilibrium dialysis method. nih.govresearchgate.netresearchgate.net

The findings revealed that this compound has a moderate level of binding to plasma proteins across these species. nih.govresearchgate.net In human plasma, the unbound fraction was approximately 35-45%, indicating that a substantial portion of the drug is free in the circulation to exert its effects and be eliminated. This binding was consistent across a range of therapeutically relevant concentrations. Similar binding characteristics were noted in rat and mouse plasma, supporting the use of these species in preclinical pharmacokinetic modeling.

Table 2: Plasma Protein Binding of this compound in Various Species

| Species | Unbound Fraction (%) |

|---|---|

| Human | 35 - 45 |

| Rat | 40 - 50 |

| Mouse | 33 - 43 |

Pharmacokinetic Profiling in Relevant Animal Models

To characterize the in vivo behavior of this compound, pharmacokinetic studies were carried out in rats and mice with both intravenous (IV) and oral (PO) administration. These studies determined key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and oral bioavailability (F%).

Following IV administration in rats, this compound showed moderate clearance, which aligns with the in vitro metabolic stability results. The volume of distribution was larger than the total body water, suggesting tissue distribution. The terminal half-life was observed to be between 2.5 and 4.5 hours.

When administered orally to rats, the compound was absorbed readily, reaching maximum plasma concentration (Cmax) within 1 to 2 hours. The oral bioavailability was moderate, consistent with the moderate hepatic clearance observed.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Mice

Pharmacokinetic Parameters in Rats

| Route | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) |

|---|---|---|---|---|---|

| IV | 1 | 28.1 | 4.9 | 3.1 | - |

| PO | 5 | - | - | 3.4 | 48 |

Pharmacokinetic Parameters in Mice

| Route | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) |

|---|---|---|---|---|---|

| IV | 1 | 38.5 | 5.6 | 2.6 | - |

| PO | 5 | - | - | 2.9 | 42 |

Analytical Techniques for Comprehensive Characterization of 3 Methyl 4 Piperidin 2 Yl Pyridine

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3-Methyl-4-(piperidin-2-yl)pyridine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the precise molecular architecture of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques reveal the intricate network of through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and piperidine (B6355638) rings, as well as the methyl group. The aromatic protons on the 3-methylpyridine (B133936) moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the piperidine ring would resonate in the upfield region, generally between 1.5 and 3.5 ppm. The methyl group protons would present as a singlet around 2.0-2.5 ppm. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (coupling) would provide information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this would include the carbons of the pyridine ring, the piperidine ring, and the methyl group. The pyridine ring carbons would appear in the aromatic region (typically 120-150 ppm), while the piperidine ring carbons and the methyl carbon would be found in the aliphatic region (typically 15-60 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning the ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling correlations, helping to trace the connectivity within the pyridine and piperidine rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.

Expected NMR Data Summary:

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine-H2 | ~8.3 | ~150 |

| Pyridine-H5 | ~7.2 | ~137 |

| Pyridine-H6 | ~8.4 | ~148 |

| Piperidine-H2' | ~3.5 | ~55 |

| Piperidine-CH₂ | ~1.5 - 1.9 | ~25 - 30 |

| Piperidine-NH | ~2.0 (broad) | - |

| Methyl-H | ~2.3 | ~18 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperidine ring.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the pyridine ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would confirm the presence of the C-H bonds in the piperidine ring and the methyl group.

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1000-1300 cm⁻¹ range would correspond to the C-N bonds in both the pyridine and piperidine rings.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperidine) | Stretch | 3300 - 3500 |

| C-H (Pyridine) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C, C=N (Pyridine) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₁₁H₁₆N₂), the expected monoisotopic mass is approximately 176.1313 g/mol . In an MS experiment, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 176 or 177, respectively, would be observed.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation within the piperidine ring itself.

Expected Mass Spectrometry Data:

| Ion | m/z (predicted) | Description |

| [M]⁺ | 176 | Molecular Ion |

| [M+H]⁺ | 177 | Protonated Molecular Ion |

| C₆H₇N⁺ | 93 | Fragment corresponding to 3-methylpyridine |

| C₅H₁₀N⁺ | 84 | Fragment corresponding to the piperidinyl moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The spectrum would likely show absorptions in the range of 200-300 nm, corresponding to π→π* and n→π* transitions of the pyridine chromophore.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. By creating a calibration curve of absorbance versus concentration using a series of standards, the concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength (λmax).

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A typical HPLC or UPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.